2-[(Bromotriphenylphosphoranyl)methyl]pyridine
Overview
Description
2-[(Bromotriphenylphosphoranyl)methyl]pyridine is a chemical compound with the molecular formula C24H21BrNP and a molecular weight of 434.31 g/mol It is known for its unique structure, which includes a bromine atom bonded to a triphenylphosphoranyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Bromotriphenylphosphoranyl)methyl]pyridine typically involves the reaction of triphenylphosphine with a bromomethylpyridine derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and phosphine reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(Bromotriphenylphosphoranyl)methyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphoranyl group can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpyridine derivatives, while oxidation reactions can produce phosphine oxide derivatives .
Scientific Research Applications
2-[(Bromotriphenylphosphoranyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Bromotriphenylphosphoranyl)methyl]pyridine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom can be displaced by nucleophiles, while the triphenylphosphoranyl group can stabilize reactive intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through its pyridine ring and phosphoranyl group .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the preparation of phosphonium salts.
Bromomethylpyridine: A precursor in the synthesis of 2-[(Bromotriphenylphosphoranyl)methyl]pyridine.
Phosphine Oxides: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of a bromine atom, a triphenylphosphoranyl group, and a pyridine ring. This structure imparts unique reactivity and stability, making it valuable in various chemical reactions and applications .
Properties
IUPAC Name |
bromo-triphenyl-(pyridin-2-ylmethyl)-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrNP/c25-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-26-21/h1-19H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLNEPHRNDPMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC=CC=N2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrNP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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